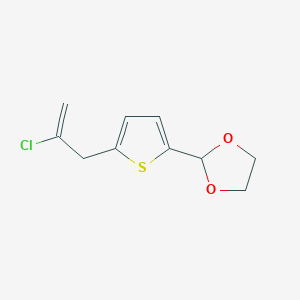

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene

Description

2-Chloro-3-(5-(1,3-dioxolan-2-yl)-2-thienyl)-1-propene is a chlorinated alkene derivative featuring a thiophene ring substituted with a 1,3-dioxolane group. The 1,3-dioxolane group is an acetal functionality, often used to protect carbonyl groups or enhance solubility . The compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) implies specialized synthesis requirements or niche applications .

Properties

IUPAC Name |

2-[5-(2-chloroprop-2-enyl)thiophen-2-yl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-7(11)6-8-2-3-9(14-8)10-12-4-5-13-10/h2-3,10H,1,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFESZNIPAQHTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(S1)C2OCCO2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene typically involves the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline with appropriate reagents under controlled conditions. One common method involves the use of ethylene glycol in refluxing toluene containing p-toluenesulfonic acid as a catalyst . This reaction leads to the formation of the desired intermediate, which can then be further processed to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Thiophene Family

1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS 152432-23-0)

- Structure: A chalcone derivative with a 5-chlorothiophene ring and a 4-methoxyphenyl group conjugated via a propenone bridge.

- Key Differences : Replaces the dioxolane and allyl chloride groups with a ketone and aryl substituent.

- Applications : Chalcones are studied for antimicrobial and anticancer properties; this derivative’s electronic conjugation may enhance bioactivity .

3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one

- Structure: Contains a propanone backbone with a chloro substituent at the 3-position and a thienyl-dioxolane group.

- Key Differences : The ketone group replaces the propene chain, altering reactivity (e.g., susceptibility to nucleophilic attack vs. electrophilic addition in the target compound).

- Safety Data : Classified under GHS guidelines, highlighting hazards like skin irritation, suggesting caution in handling chlorinated ketones .

Chlorinated Propenes

3-Chloro-1-propene (Allyl Chloride, CAS 107-05-1)

- Structure : A simple chlorinated alkene (CH₂=CH-CH₂Cl).

- Key Differences : Lacks the thienyl-dioxolane system, resulting in lower molecular weight (76.53 g/mol) and higher volatility.

- Applications : Industrial precursor for epichlorohydrin and plastics; simpler structure enables large-scale production but limits functional diversity .

3-Chloro-2-methyl-1-propene (Methallyl Chloride, CAS 563-47-3)

- Structure : Branched chloropropene (CH₂=C(CH₃)-CH₂Cl).

- Key Differences : Methyl substitution increases steric hindrance, altering reaction kinetics compared to the linear allyl chloride or the thienyl-dioxolane compound.

- Industrial Use: Monomer for polymers and surfactants .

Dioxolane-Containing Compounds

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

- Structure : Derived from 5-hydroxymethylfurfural (HMF) acetalization with ethylene glycol.

- Key Differences : Furan-based vs. thiophene-based dioxolane; the hydroxyl group in DFM facilitates etherification side reactions, unlike the chloro-propene system in the target compound.

- Applications : Biofuel additive candidate; highlights the role of dioxolanes in stabilizing reactive intermediates .

Comparative Data Table

Biological Activity

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene is a synthetic organic compound characterized by a chloro-substituted propene chain linked to a thienyl ring, which is further substituted with a dioxolane ring. Its unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Composition

- IUPAC Name: 2-[5-(2-chloroprop-2-enyl)thiophen-2-yl]-1,3-dioxolane

- Molecular Formula: C10H11ClO2S

- CAS Number: 951886-23-0

Synthesis

The compound can be synthesized through various methods, including:

- Reaction of 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline with appropriate reagents.

- Use of ethylene glycol in refluxing toluene with p-toluenesulfonic acid as a catalyst for controlled reactions.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate various cellular pathways and physiological responses, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of dioxolane and thienyl compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The presence of the dioxolane moiety is believed to enhance these properties.

Anticancer Potential

Preliminary studies suggest that compounds related to this compound may possess anticancer properties. Similar compounds have been tested against multiple human cancer cell lines, revealing varying degrees of cytotoxicity. For example, some analogs exhibited significant tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Chloro-substituted quinoline | Antimicrobial |

| 2-Chloro-3-(1,3-dioxolan-2-yl)-quinoline | Dioxolane and chloro groups | Anticancer |

| Similar Dioxolane Derivatives | Various substitutions | Antimicrobial and anticancer activities |

Q & A

Q. What analytical challenges arise in distinguishing stereoisomers or regioisomers of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.